(2S,4S)-2-methylpiperidine-4-carboxylic acid hydrochloride
CAS No.:
Cat. No.: VC16261061
Molecular Formula: C7H14ClNO2
Molecular Weight: 179.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H14ClNO2 |
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Molecular Weight | 179.64 g/mol |
IUPAC Name | (2S,4S)-2-methylpiperidine-4-carboxylic acid;hydrochloride |
Standard InChI | InChI=1S/C7H13NO2.ClH/c1-5-4-6(7(9)10)2-3-8-5;/h5-6,8H,2-4H2,1H3,(H,9,10);1H/t5-,6-;/m0./s1 |
Standard InChI Key | NGFVCCOFVLFVGW-GEMLJDPKSA-N |
Isomeric SMILES | C[C@H]1C[C@H](CCN1)C(=O)O.Cl |
Canonical SMILES | CC1CC(CCN1)C(=O)O.Cl |
Introduction
Chemical Structure and Stereochemical Significance
Molecular Architecture
The compound’s core structure consists of a piperidine ring substituted with a methyl group at the 2-position (C2) and a carboxylic acid group at the 4-position (C4). The (2S,4S) configuration denotes the absolute stereochemistry, where both chiral centers adopt the S configuration. This stereochemical arrangement critically influences the molecule’s three-dimensional conformation, dictating its interactions with biological targets such as enzymes and receptors .
Table 1: Key Structural Features
Feature | Description |
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IUPAC Name | (2S,4S)-2-methylpiperidine-4-carboxylic acid hydrochloride |
Molecular Formula | C₇H₁₃NO₂·HCl |
Chiral Centers | C2 (S), C4 (S) |
Functional Groups | Piperidine ring, methyl group, carboxylic acid, hydrochloride salt |
The hydrochloride salt formation involves protonation of the piperidine nitrogen, enhancing the compound’s crystallinity and stability under physiological conditions .
Stereochemical Impact on Reactivity
The (2S,4S) configuration imposes conformational constraints on the piperidine ring, affecting its reactivity in synthetic pathways. For instance, the spatial orientation of the methyl and carboxylic acid groups influences nucleophilic substitution rates and hydrogen-bonding capabilities. Comparative studies with diastereomers (e.g., 2R,4S or 2S,4R) reveal marked differences in binding affinities to biological targets, highlighting the importance of stereochemical precision .
Synthesis and Production Methodologies
Asymmetric Synthesis Strategies
The synthesis of (2S,4S)-2-methylpiperidine-4-carboxylic acid hydrochloride typically involves enantioselective methods to ensure stereochemical fidelity. A prominent approach, adapted from kinetic resolution techniques, employs chiral catalysts to achieve high enantiomeric excess (ee).
Kinetic Resolution via Lithiation
Source details a lithiation-based kinetic resolution strategy for analogous piperidine derivatives. Key steps include:
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Substrate Preparation: N-Boc-protected 4-methylenepiperidine derivatives serve as precursors.
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Asymmetric Deprotonation: Using n-BuLi and chiral ligands (e.g., sparteine), selective deprotonation generates an organolithium intermediate.
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Electrophilic Trapping: Quenching with electrophiles (e.g., methyl chloroformate, alkyl halides) yields 2,4-disubstituted piperidines with retained stereochemistry .
Table 2: Synthetic Conditions for Enantioselective Lithiation
Parameter | Details |
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Temperature | −40°C in THF |
Chiral Ligand | Sparteine |
Electrophiles | Methyl chloroformate, allyl halides, Bu₃SnCl |
Yield Range | 70–90% |
Industrial-Scale Production
Industrial synthesis leverages continuous flow reactors to optimize yield and purity. Advanced purification techniques, such as crystallization and chromatography, ensure compliance with pharmaceutical-grade standards .
Biological Activity and Pharmacological Applications
Mechanism of Action
The compound’s rigid bicyclic structure enables selective interactions with enzymatic targets. For example, (2S,4S)-configured piperidines have been identified as potent inhibitors of dipeptidyl peptidase-IV (DPP-IV) and complement factor B, modulating inflammatory and immune responses .
Case Study: Complement Factor B Inhibition
A 2020 study in the Journal of Medicinal Chemistry highlights a related (2S,4S)-piperidine derivative, LNP023, which inhibits factor B in the complement system. Key findings include:
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IC₅₀: 10 nM against factor B in enzymatic assays.
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Therapeutic Potential: Demonstrated efficacy in models of paroxysmal nocturnal hemoglobinuria and atypical hemolytic uremic syndrome .
Table 3: Biological Activity Profile
Target | Activity | Therapeutic Area |
---|---|---|
DPP-IV | Competitive inhibition | Type 2 diabetes |
Complement Factor B | Allosteric inhibition | Inflammatory disorders |
Glycosidases | Transition-state mimicry | Antiviral therapies |
Comparative Analysis with Structural Analogs
Stereochemical Isomers
The biological activity of (2S,4S)-2-methylpiperidine-4-carboxylic acid hydrochloride is highly dependent on its stereochemistry. Comparative data with diastereomers reveal:
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(2R,4S) Isomer: 10-fold lower affinity for DPP-IV.
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(2S,4R) Isomer: Reduced metabolic stability due to altered hydrogen-bonding patterns .
Functional Group Modifications
Replacing the carboxylic acid with ester or amide groups alters solubility and target selectivity. For instance, methyl ester derivatives exhibit enhanced blood-brain barrier permeability, making them candidates for neuroprotective agents .
Research Advancements and Future Directions
Recent studies emphasize the compound’s versatility in drug discovery:
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Peptidomimetic Design: Integration into protease-resistant peptide analogs.
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Anticancer Applications: Preliminary in vitro studies show apoptosis induction in leukemia cell lines (IC₅₀ = 5 µM) .
Future research should explore:
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Structure-Activity Relationships (SAR): Systematic modification of substituents.
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Delivery Systems: Nanoparticle encapsulation to improve bioavailability.
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